molecular formula C7H8BrNO B15276918 2-(2-Bromoethoxy)pyridine

2-(2-Bromoethoxy)pyridine

Cat. No.: B15276918
M. Wt: 202.05 g/mol
InChI Key: YNISDSFVUCOJFJ-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromoethoxy group attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethoxy)pyridine typically involves the reaction of 2-hydroxypyridine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Hydroxypyridine+2-BromoethanolK2CO3This compound\text{2-Hydroxypyridine} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 2-Hydroxypyridine+2-BromoethanolK2​CO3​​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of 2-(2-azidoethoxy)pyridine or 2-(2-aminoethoxy)pyridine.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 2-(2-bromoethoxy)piperidine.

Scientific Research Applications

2-(2-Bromoethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the introduction of various functional groups into the molecule. This reactivity makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    2-(2-Chloroethoxy)pyridine: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluoroethoxy)pyridine: Contains a fluorine atom in place of bromine.

    2-(2-Iodoethoxy)pyridine: Features an iodine atom instead of bromine.

Uniqueness: 2-(2-Bromoethoxy)pyridine is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it particularly useful in selective nucleophilic substitution reactions.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-(2-bromoethoxy)pyridine

InChI

InChI=1S/C7H8BrNO/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2

InChI Key

YNISDSFVUCOJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCBr

Origin of Product

United States

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